Cas no 91271-31-7 (Ethyl 5-bromo-1-naphthoate)

Ethyl 5-bromo-1-naphthoate is a brominated naphthoate ester commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high purity and stability, making it suitable for precise reactions such as Suzuki-Miyaura cross-coupling or further functionalization of the naphthalene core. The bromine substituent at the 5-position enhances reactivity for selective transformations, while the ethyl ester group offers versatility in hydrolysis or transesterification reactions. This compound is particularly valuable in the development of bioactive molecules and advanced materials due to its well-defined structure and compatibility with various catalytic systems. Proper handling under inert conditions is recommended to maintain its integrity.
Ethyl 5-bromo-1-naphthoate structure
Ethyl 5-bromo-1-naphthoate structure
Product Name:Ethyl 5-bromo-1-naphthoate
CAS No:91271-31-7
MF:C13H11BrO2
MW:279.129243135452
MDL:MFCD13704978
CID:1037900
PubChem ID:45923499
Update Time:2025-06-12

Ethyl 5-bromo-1-naphthoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-bromo-1-naphthoate
    • Ethyl 5-bromo-1-naphthalenecarboxylate
    • Ethyl 5-bromo-1-phthoate
    • MFCD13704978
    • DTXSID90672614
    • 91271-31-7
    • Ethyl5-bromo-1-naphthoate
    • AKOS000114334
    • BS-24747
    • FT-0711462
    • Ethyl 5-bromonaphthalene-1-carboxylate
    • SCHEMBL7848859
    • BB 0243878
    • CS-0211076
    • 5-Bromo-naphthalene-1-carboxylic acid ethyl ester
    • DA-33783
    • MDL: MFCD13704978
    • Inchi: 1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3
    • InChI Key: YEHJJJISRDQDER-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C(C(=O)OCC)C=CC=C21

Computed Properties

  • Exact Mass: 277.99424g/mol
  • Monoisotopic Mass: 277.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3Ų

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Ethyl 5-bromo-1-naphthoate Suppliers

Amadis Chemical Company Limited
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(CAS:91271-31-7)Ethyl 5-bromo-1-naphthoate
Order Number:A1191186
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):364.0
Email:sales@amadischem.com

Additional information on Ethyl 5-bromo-1-naphthoate

Ethyl 5-bromo-1-naphthoate (CAS No. 91271-31-7): An Overview of Its Properties, Applications, and Recent Research

Ethyl 5-bromo-1-naphthoate (CAS No. 91271-31-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which consists of a naphthalene ring substituted with a bromine atom and an ethyl ester group. The combination of these functional groups imparts Ethyl 5-bromo-1-naphthoate with a range of interesting properties that make it valuable for various applications.

The chemical formula of Ethyl 5-bromo-1-naphthoate is C12H9BrO2, and its molecular weight is approximately 267.09 g/mol. The compound is typically synthesized through the esterification of 5-bromo-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is well-documented in the literature and is known for its high yield and purity.

One of the key properties of Ethyl 5-bromo-1-naphthoate is its solubility in organic solvents such as dichloromethane, acetone, and ethanol. This solubility makes it suitable for use in solution-based processes and reactions. Additionally, the compound exhibits good thermal stability, which is crucial for its application in high-temperature processes and reactions.

In the pharmaceutical industry, Ethyl 5-bromo-1-naphthoate has been explored as an intermediate in the synthesis of various drugs and drug candidates. The bromine atom on the naphthalene ring can be readily substituted with other functional groups, making Ethyl 5-bromo-1-naphthoate a valuable building block for the development of novel compounds with potential therapeutic applications. Recent research has focused on using Ethyl 5-bromo-1-naphthoate as a precursor for the synthesis of anti-cancer agents and anti-inflammatory drugs.

A study published in the *Journal of Medicinal Chemistry* in 2023 reported the synthesis of a series of naphthoic acid derivatives using Ethyl 5-bromo-1-naphthoate as a starting material. These derivatives were evaluated for their cytotoxic activity against various cancer cell lines, and several compounds showed promising results. The researchers attributed the enhanced activity to the presence of specific functional groups introduced during the synthesis process.

In addition to its pharmaceutical applications, Ethyl 5-bromo-1-naphthoate has also found use in materials science. The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability. A recent study published in *Polymer Chemistry* demonstrated that Ethyl 5-bromo-1-naphthoate can be used as a monomer in polymerization reactions to produce high-performance polymers with improved mechanical strength and thermal resistance.

The environmental impact of Ethyl 5-bromo-1-naphthoate has also been a subject of recent research. A study conducted by environmental scientists at a leading university investigated the biodegradability and ecotoxicity of Ethyl 5-bromo-1-naphthoate. The results showed that while the compound is not readily biodegradable, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This finding suggests that Ethyl 5-bromo-1-naphthoate can be used safely in industrial processes with appropriate environmental controls.

The safety profile of Ethyl 5-bromo-1-naphthoate has been extensively studied to ensure its safe handling and use. According to safety data sheets (SDS), the compound should be handled with care to avoid inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling Ethyl 5-bromo-1-naphthoate to minimize exposure risks.

In conclusion, Ethyl 5-bromo-1-naphthoate (CAS No. 91271-31-7) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and favorable properties make it an important intermediate in various synthetic processes and reactions. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in scientific and industrial contexts.

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Amadis Chemical Company Limited
(CAS:91271-31-7)Ethyl 5-bromo-1-naphthoate
A1191186
Purity:99%
Quantity:1g
Price ($):364.0
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